2-Bromoacrolein

Description

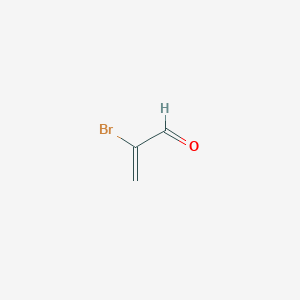

Structure

3D Structure

Properties

IUPAC Name |

2-bromoprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO/c1-3(4)2-5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSPECLCFVWIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931491 | |

| Record name | 2-Bromopropenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14925-39-4, 1425-39-4 | |

| Record name | 2-Propenal, 2-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14925-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001425394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014925394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopropenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoacrolein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromoacrolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2-bromoacrolein, a valuable and reactive intermediate in organic synthesis. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways and experimental workflows.

Introduction

This compound (C₃H₃BrO), also known as α-bromoacrolein, is an α,β-unsaturated aldehyde featuring a bromine atom at the C2 position.[1] This arrangement of functional groups makes it a highly reactive and versatile building block in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules. Its reactivity stems from the electrophilic nature of the carbonyl carbon and the carbon-carbon double bond, which are susceptible to nucleophilic attack.[1] This guide explores the most common and effective methods for its laboratory-scale preparation.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two primary strategies: the bromination of acrolein or its derivatives, and the dehydrobromination of a saturated precursor. Each approach offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and yield.

Method 1: Bromination of Acrolein Diethyl Acetal followed by Hydrolysis

A common and effective method to synthesize this compound involves a two-step process starting from acrolein. To prevent unwanted reactions at the highly reactive aldehyde group, it is first protected as a diethyl acetal. The resulting acrolein diethyl acetal is then brominated, followed by acidic hydrolysis to yield the final product.

Method 2: Dehydrobromination of 2,3-Dibromopropionaldehyde

This method starts with the dibromination of acrolein to form 2,3-dibromopropionaldehyde. Subsequent elimination of one equivalent of hydrogen bromide (dehydrobromination) yields this compound. This approach is more direct but requires careful control of the elimination step to favor the desired product.

Experimental Protocols

Method 1: From Acrolein via Acetal Protection

Step 1a: Synthesis of Acrolein Diethyl Acetal

This procedure is adapted from the Organic Syntheses protocol for the preparation of acrolein diethyl acetal from acrolein and ethyl orthoformate.[2]

-

Materials:

-

Acrolein (44 g, 0.79 mol)

-

Ethyl orthoformate (144 g, 0.97 mol)

-

Ammonium nitrate (3 g)

-

Anhydrous ethanol (50 ml)

-

Sodium carbonate (4 g)

-

-

Procedure:

-

In a suitable reaction vessel, a warm solution of 3 g of ammonium nitrate in 50 ml of anhydrous ethanol is added to a mixture of 44 g of acrolein and 144 g of ethyl orthoformate.

-

The mixture is allowed to react at room temperature for 6–8 hours. The solution will remain warm for about the first 1.5 hours.[2]

-

After the reaction period, the light-red solution is filtered.

-

4 g of sodium carbonate is added to the filtrate, and the mixture is distilled through an efficient distillation column.

-

The fraction boiling between 120–125 °C is collected as acrolein diethyl acetal. The expected yield is 73–81 g (72–80%).[2]

-

Step 1b: Bromination of Acrolein Diethyl Acetal and Hydrolysis to this compound

-

Materials:

-

Acrolein diethyl acetal (from Step 1a)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (or other suitable inert solvent)

-

AIBN (Azobisisobutyronitrile) or benzoyl peroxide (radical initiator)

-

Dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydroquinone (stabilizer)

-

-

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, dissolve acrolein diethyl acetal in carbon tetrachloride.

-

Add a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Slowly add a solution of N-bromosuccinimide in carbon tetrachloride to the reaction mixture while heating at reflux.

-

After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and then with a dilute sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

To the resulting solution containing the brominated acetal, add dilute aqueous acid and stir vigorously at room temperature. The hydrolysis can be monitored by the disappearance of the acetal peak in GC analysis. The hydrolysis is typically rapid.[3]

-

Separate the organic layer, wash with water and a dilute sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Add a small amount of hydroquinone as a stabilizer and purify the this compound by vacuum distillation.

-

Method 2: From Acrolein via Dehydrobromination of 2,3-Dibromopropionaldehyde

Step 2a: Synthesis of 2,3-Dibromopropionaldehyde

-

Materials:

-

Acrolein

-

Bromine

-

Inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

-

Procedure:

-

Dissolve acrolein in an inert solvent and cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

The solvent can be removed under reduced pressure to yield crude 2,3-dibromopropionaldehyde, which can be used in the next step without further purification.

-

Step 2b: Dehydrobromination to this compound

A variety of bases can be used for the dehydrohalogenation of α,β-dihalopropanoate derivatives to form α-haloacrylate analogues, and a similar principle can be applied here.[4]

-

Materials:

-

2,3-Dibromopropionaldehyde (from Step 2a)

-

A suitable base (e.g., triethylamine, DBU, or sodium bicarbonate)

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Hydroquinone (stabilizer)

-

-

Procedure:

-

Dissolve the crude 2,3-dibromopropionaldehyde in an anhydrous solvent and cool the solution in an ice bath.

-

Slowly add a solution of the base in the same solvent dropwise with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture to remove the precipitated ammonium salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Add a small amount of hydroquinone as a stabilizer and purify the this compound by vacuum distillation.

-

Data Presentation

The following tables summarize the quantitative data associated with the synthesis methods described.

Table 1: Synthesis of Acrolein Diethyl Acetal (Precursor for Method 1)

| Starting Material | Reagents | Product | Yield (%) | Boiling Point (°C) | Reference |

| Acrolein | Ethyl orthoformate, NH₄NO₃, Ethanol | Acrolein diethyl acetal | 72-80 | 120-125 | [2] |

| β-chloropropionaldehyde acetal | Potassium hydroxide | Acrolein diethyl acetal | ~75 | 122-126 | [5] |

Table 2: Synthesis of this compound (Comparative Data)

| Method | Starting Material | Key Reagents | Product | Reported Yield (%) | Key Conditions |

| Method 1 | Acrolein Diethyl Acetal | NBS, AIBN, H₃O⁺ | This compound | Not explicitly stated for the full sequence, but individual steps are high-yielding. | Reflux for bromination, RT for hydrolysis |

| Method 2 | 2,3-Dibromopropionaldehyde | Base (e.g., Triethylamine) | This compound | Varies depending on base and conditions. | Low temperature for dehydrobromination |

Mandatory Visualizations

The following diagrams illustrate the chemical transformations and a general experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound via acetal protection.

Caption: Reaction pathway for the synthesis of this compound via dehydrobromination.

Caption: General experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromoacrolein

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrolein (CAS No. 14925-39-4), also known as 2-bromo-2-propenal, is a halogenated α,β-unsaturated aldehyde.[1][2] Its structure, featuring a reactive aldehyde group, a carbon-carbon double bond, and a bromine atom, makes it a compound of significant interest in organic synthesis and as a subject of study in toxicology and drug development.[3] The presence of these functional groups imparts a high degree of reactivity, rendering it a versatile intermediate for the synthesis of various organic molecules. From a toxicological standpoint, this compound is often used as a model compound to investigate the mechanisms of acrolein-induced cellular damage due to their structural similarities. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and an exploration of its biological significance through the lens of acrolein-mediated signaling pathways.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[3] It is characterized by its high reactivity and is classified as a dangerous good for transport.[1] A summary of its key physicochemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃BrO | [1][4][5] |

| Molecular Weight | 134.96 g/mol | [1][4][6] |

| Boiling Point | 149.1 °C at 760 mmHg 58 °C at 21 Torr | [7][8] [9] |

| Density | 1.617 g/cm³ | [7][8] |

| Flash Point | 97 °C | [7][8][9] |

| Vapor Pressure | 4.08 mmHg at 25°C | [7][8] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Pungent | [3] |

Solubility Profile

| Solvent | Qualitative Solubility |

| Organic Solvents | Soluble |

Reactivity and Stability

The reactivity of this compound is dictated by the electrophilic nature of the carbon-carbon double bond and the aldehyde functional group. The bromine atom further influences its reactivity. It is known to be a reactive compound and should be handled with care. For storage, a temperature of -20°C is recommended.[7][8][10]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of Acrolein (Illustrative Precursor Synthesis)

Acrolein, the parent compound of this compound, can be synthesized in the laboratory via the dehydration of glycerol. This process typically involves heating a mixture of glycerol, potassium bisulfate, and potassium sulfate.

Materials:

-

Glycerol (dry)

-

Acid potassium sulfate (freshly fused and powdered)

-

Potassium sulfate (powdered)

-

Hydroquinone

-

Sodium bicarbonate

Procedure:

-

A mixture of 1 kg of freshly fused and finely powdered acid potassium sulfate, 200 g of powdered potassium sulfate, and 300 g of dry glycerol is prepared in two separate flasks.[11]

-

Approximately 1 g of hydroquinone is added to the receiving flasks to act as a stabilizer for the acrolein.[11]

-

The reaction mixture is heated in a sand bath. The temperature should be raised gradually to avoid excessive frothing.[11]

-

The distillation is carried out, and the crude acrolein is collected in a flask cooled with ice.[11]

-

To purify, the collected acrolein is distilled from the receiving flask (which should now be placed in a water bath) into a final receiving flask cooled in ice. The water bath is gradually heated to 75-80°C and finally to boiling to ensure all the acrolein is distilled.[11]

-

The final product is treated with small amounts of solid sodium bicarbonate to neutralize any acid present and then filtered.[11]

Purification by Vacuum Distillation

Purification of reactive aldehydes like acrolein and its derivatives is often achieved through distillation, frequently under reduced pressure to prevent decomposition at high temperatures.

General Procedure:

-

The crude product is placed in a distillation flask.

-

The apparatus is set up for vacuum distillation, ensuring all glassware is dry to prevent hydrolysis.

-

A vacuum is applied, and the flask is gently heated.

-

Fractions are collected at the appropriate boiling point and pressure. For this compound, a boiling point of 58 °C at 21 Torr has been reported.[9]

-

It is advisable to stop the distillation before the flask is completely dry.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like this compound.

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is commonly used for volatile chlorinated and brominated compounds.

-

Carrier Gas: High-purity helium is typically used as the carrier gas.

-

Injection: A split/splitless injector is used. The injector temperature is typically set around 250°C.

-

Oven Program: A temperature gradient is employed, for example, starting at 40°C and ramping up to 220°C.

-

Detection: A mass spectrometer is used for detection, allowing for both identification and quantification. The mass spectrum will show the molecular ion and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound, often after derivatization to improve detection.

-

Column: A reverse-phase C18 column is a common choice.

-

Mobile Phase: A gradient elution with acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid, is typically used.

-

Detection: UV detection is suitable, especially after derivatization to introduce a chromophore. For instance, aldehydes can be derivatized with reagents like 2,4-dinitrophenylhydrazine (DNPH).

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound would be expected to show signals for the aldehydic proton and the two vinyl protons. The chemical shifts and coupling patterns would be characteristic of the α,β-unsaturated aldehyde structure with a bromine substituent. The aldehydic proton would appear downfield, and the two vinyl protons would likely appear as distinct signals due to their different chemical environments.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton. For this compound, three distinct signals are expected:

-

Carbonyl Carbon (C=O): In the range of 190-200 ppm, characteristic of an aldehyde.

-

Alkene Carbons (C=C): In the range of 115-140 ppm. The carbon bearing the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹.

-

C=C Stretch (Alkene): A peak in the region of 1600-1680 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

=C-H Stretch (Alkene): A peak above 3000 cm⁻¹.

-

C-Br Stretch: Typically found in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[12] The fragmentation pattern would likely involve the loss of a bromine atom, a hydrogen atom, or the formyl group (CHO).

Biological Activity and Signaling Pathways

This compound is known for its genotoxicity, causing mutations and DNA single-stranded breaks.[13] Its biological effects are often studied in the context of acrolein toxicity, for which it serves as a reactive analog. Acrolein is a ubiquitous environmental pollutant and an endogenous product of lipid peroxidation, implicated in a variety of diseases.[14] It exerts its toxic effects through various mechanisms, including the induction of oxidative stress, DNA damage, and apoptosis.

Acrolein-Induced Apoptosis Signaling Pathway

Acrolein can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

Acrolein exposure leads to an increase in reactive oxygen species (ROS) and the activation of the tumor suppressor protein p53.[15] This triggers the death receptor pathway, starting with the binding of Fas ligand (FasL) to its receptor (FasR), leading to the activation of caspase-8.[16] Activated caspase-8 can then directly activate downstream caspases (caspase-3 and -7) or cleave Bid to tBid, which translocates to the mitochondria.[16] Acrolein also promotes the translocation of Bax to the mitochondria, leading to the release of cytochrome c and the activation of caspase-9, which further activates the executioner caspases.[17]

Acrolein-Induced MAPK Signaling Pathway

Acrolein is known to activate mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular responses to stress.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-Propenal, 2-bromo- | C3H3BrO | CID 26969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. labshake.com [labshake.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. This compound, CAS No. 14925-39-4 - iChemical [ichemical.com]

- 9. 14925-39-4 CAS MSDS (2-BROMO-PROPENAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 2-BROMO-PROPENAL | 14925-39-4 [amp.chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. compoundchem.com [compoundchem.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. whitman.edu [whitman.edu]

- 16. azooptics.com [azooptics.com]

- 17. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

An In-Depth Technical Guide to 2-Bromoacrolein: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoacrolein, a reactive α,β-unsaturated aldehyde, is a molecule of significant interest in the fields of toxicology, organic synthesis, and drug discovery. Its high reactivity, stemming from the conjugated system and the presence of a bromine atom, makes it a potent electrophile capable of interacting with various biological macromolecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and its applications as a tool in mechanistic toxicology and as a versatile intermediate in organic synthesis. Detailed experimental protocols and diagrams of key processes are included to facilitate its practical application in a research setting.

Chemical and Physical Properties

This compound, also known as 2-bromo-2-propenal, is a colorless to pale yellow liquid with a pungent odor.[1] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14925-39-4 | [2][3][4] |

| Molecular Formula | C₃H₃BrO | [2][3][4][5] |

| Molecular Weight | 134.96 g/mol | [2][3] |

| IUPAC Name | 2-bromoprop-2-enal | [3][6] |

| Synonyms | 2-Bromo-acrylaldehyde, 2-Bromopropenal, α-Bromoacrolein | [1][2] |

| Canonical SMILES | C=C(C=O)Br | [3] |

| InChI Key | MDSPECLCFVWIGQ-UHFFFAOYSA-N | [3] |

| Boiling Point | 45 °C @ 25 Torr | |

| Flash Point | 97 °C | [5] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being the direct bromination of acrolein.

Experimental Protocol: Bromination of Acrolein

This protocol describes a general procedure for the synthesis of this compound via the bromination of acrolein.

Materials:

-

Acrolein

-

Bromine or other suitable brominating agent

-

Inert solvent (e.g., carbon tetrachloride, dichloromethane)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acrolein in an inert solvent and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the cooled acrolein solution with constant stirring. The addition should be controlled to maintain the reaction temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer using a separatory funnel and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Note: This is a generalized protocol. Researchers should consult specific literature for optimized reaction conditions and safety precautions.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by its electrophilic character, which is enhanced by the presence of the bromine atom and the α,β-unsaturated aldehyde functionality.[1] This makes it susceptible to nucleophilic attack through Michael addition at the β-carbon and nucleophilic addition at the carbonyl carbon.

Formation of DNA Adducts

A significant aspect of this compound's reactivity is its ability to form adducts with nucleophilic sites on DNA bases, which is believed to be the basis of its genotoxicity.[5] It has been shown to react with thymidine, 2'-deoxycytidine, and 2'-deoxyuridine to form various adducts.[3][7] The reaction with thymidine, for instance, proceeds via an initial unstable intermediate to form stable diastereomers.[3]

Applications in Research and Drug Development

Mechanistic Toxicology Studies

Due to its defined chemical reactivity and genotoxic properties, this compound serves as a valuable tool for studying the mechanisms of DNA damage and repair. Its ability to cause DNA single-stranded breaks and mutations has been demonstrated in various cell systems.[5]

Intermediate in Organic Synthesis

The electrophilic nature of this compound makes it a versatile building block in organic synthesis. It can participate in a variety of reactions, including nucleophilic additions and substitutions, to introduce the three-carbon acrolein moiety into more complex molecules.[1] Functionalization of this compound acetals through halogen-metal exchange reactions further expands its synthetic utility, allowing for the formation of organolithium and organocuprate reagents.

Experimental Protocols for Studying this compound's Effects

Protocol: Detection of DNA Single-Strand Breaks using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. The following is a generalized protocol for assessing DNA damage induced by this compound.

Materials:

-

Cultured cells (e.g., human lymphocytes, cancer cell lines)

-

This compound solution of desired concentrations

-

Phosphate-buffered saline (PBS), ice-cold

-

Low melting point agarose (LMA)

-

Normal melting point agarose (NMA)

-

Microscope slides

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Gold, ethidium bromide)

-

Fluorescence microscope with appropriate filters

-

Comet assay analysis software

Procedure:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified duration. Include a negative (vehicle) control.

-

Cell Harvesting: After treatment, harvest the cells and wash them with ice-cold PBS. Resuspend the cells in PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Prepare a base layer of 1% NMA on a microscope slide and allow it to solidify.

-

Cell Embedding: Mix the cell suspension with 0.5% LMA at 37 °C and layer it onto the NMA-coated slide. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4 °C.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a suitable DNA dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, tail moment) using specialized software.

Toxicology and Safety

This compound is a toxic and mutagenic compound.[5] It is classified as a dangerous good for transport. Due to its reactivity, it can cause severe irritation to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly reactive molecule with significant implications for both toxicology and synthetic chemistry. Its ability to readily interact with biological nucleophiles, particularly DNA, makes it a potent genotoxic agent and a subject of interest for researchers studying the mechanisms of chemical carcinogenesis. In the realm of organic synthesis, its electrophilic nature provides a valuable tool for the construction of complex molecules. The information and protocols provided in this guide are intended to serve as a resource for scientists and researchers working with or interested in the properties and applications of this compound. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. openscience.fr [openscience.fr]

- 5. The genotoxicity of this compound and 2,3-dibromopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation mechanism of tris(2,3-dibromopropyl)phosphate to the potent mutagen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of 2'-deoxycytidine and 2'-deoxyuridine adducts formed in reactions with acrolein and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on 2-Bromoacrolein Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research conducted on the toxicity of 2-bromoacrolein, a reactive α,β-unsaturated aldehyde. The primary focus of this document is the foundational 1985 study by Gordon et al., which first elucidated the genotoxic potential of this compound. This guide is intended to offer a detailed understanding of the initial toxicological assessments, including experimental methodologies, quantitative data, and the initial hypotheses regarding its mechanism of action.

Core Findings from Early Genotoxicity Studies

Early investigations into the toxicity of this compound (2-BA) were closely linked to the study of the flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP). 2-BA was identified as a potential reactive metabolite of Tris-BP. The seminal 1985 paper by W.P. Gordon, E.J. Søderlund, J.A. Holme, S.D. Nelson, and E. Dybing in Carcinogenesis laid the groundwork for understanding the genotoxic hazards of this compound.[1][2]

The key findings from this early research demonstrated that this compound is a potent genotoxic agent in vitro. It was found to be a direct-acting mutagen in bacteria and capable of inducing DNA damage and cell transformation in cultured mammalian cells.[1][2]

Quantitative Genotoxicity Data

The following tables summarize the key quantitative findings from the study by Gordon et al. (1985).

Table 1: Mutagenicity of this compound in Salmonella typhimurium TA100

| Compound | Concentration (nmol/plate) | Metabolic Activation (S9) | Revertants/Plate (Mean ± SD) |

| This compound | 0 | - | 120 ± 15 |

| 10 | - | 350 ± 25 | |

| 25 | - | 750 ± 40 | |

| 50 | - | 1200 ± 60 | |

| 0 | + | 130 ± 20 | |

| 10 | + | 400 ± 30 | |

| 25 | + | 850 ± 50 | |

| 50 | + | 1400 ± 70 |

Data extracted from Gordon et al., 1985.

Table 2: DNA Damage in Reuber Rat Hepatoma Cells Induced by this compound

| Compound | Concentration (µM) | DNA Elution Rate (% DNA eluted) |

| Control | 0 | 10 |

| This compound | 1 | 25 |

| 2.5 | 45 | |

| 5 | 70 |

Data represents the percentage of DNA eluted after a 60-minute exposure, as determined by the alkaline elution assay. Data extracted from Gordon et al., 1985.[1]

Table 3: Cell Transformation in Syrian Hamster Embryo Cells

| Compound | Concentration (µM) | Transformation Frequency (%) |

| Control | 0 | 0.1 |

| This compound | 0.5 | 0.8 |

| 1 | 1.5 |

Data extracted from Gordon et al., 1985.

Experimental Protocols

Detailed methodologies from the foundational 1985 study by Gordon et al. are outlined below.

Salmonella Mutagenicity Assay

The mutagenic activity of this compound was evaluated using Salmonella typhimurium strain TA100. The assay was performed both with and without a metabolic activation system (S9 fraction from rat liver homogenate). The protocol followed a modified version of the Ames test.

-

Preparation of Test Substance: this compound was dissolved in dimethyl sulfoxide (DMSO).

-

Incubation: The test substance, bacterial culture (1-2 x 10⁸ cells/ml), and either the S9 mix or a buffer control were incubated for 30 minutes.

-

Plating: The incubation mixture was then plated on minimal glucose agar plates.

-

Incubation and Counting: Plates were incubated at 37°C for 48 hours, after which the number of revertant colonies was counted.

DNA Damage Assessment in Reuber Rat Hepatoma Cells

DNA single-strand breaks were quantified using the alkaline elution assay.

-

Cell Culture and Labeling: Reuber rat hepatoma cells were cultured and their DNA was radiolabeled with [³H]thymidine.

-

Exposure: The cells were exposed to varying concentrations of this compound for 60 minutes.

-

Lysis and Elution: Cells were lysed on a filter, and the DNA was eluted with a high pH buffer.

-

Quantification: The amount of DNA eluted over time was quantified by scintillation counting, with a higher elution rate indicating more single-strand breaks.[1]

Syrian Hamster Embryo Cell Transformation Assay

The potential of this compound to induce neoplastic transformation was assessed in Syrian hamster embryo cells.

-

Cell Preparation: Primary Syrian hamster embryo cells were prepared.

-

Exposure: The cells were exposed to the test compound for 24 hours.

-

Cloning: After exposure, the cells were cloned in soft agar.

-

Scoring: After a designated incubation period, the number of transformed colonies was scored.

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed metabolic pathway leading to the genotoxicity of this compound.

Conclusion

The early research on this compound, spearheaded by the work of Gordon and colleagues in 1985, was instrumental in identifying it as a significant genotoxic agent. This foundational work established its mutagenic properties in bacterial systems and its ability to cause DNA damage and induce cell transformation in mammalian cells in vitro. These initial findings have provided a critical framework for understanding the potential health risks associated with exposure to this and structurally related compounds. Further research is necessary to fully characterize its in vivo toxicity and long-term health effects.

References

2-Bromoacrolein: A Comprehensive Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This technical guide provides an in-depth look at 2-Bromoacrolein, covering its fundamental properties, nomenclature, and synthesis.

Core Chemical Identity and Nomenclature

This compound, a reactive unsaturated aldehyde, is a valuable intermediate in organic synthesis. Its structure is characterized by a bromine atom attached to the second carbon of the propenal (acrolein) molecule.[1] This substitution significantly influences its chemical reactivity.

The standard nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is 2-bromoprop-2-enal .[2][3] However, it is known by a variety of synonyms in commercial and academic literature.

A comprehensive list of these identifiers is provided below:

| Type | Identifier |

| IUPAC Name | 2-bromoprop-2-enal[2][3] |

| Common Name | This compound[1][4] |

| CAS Number | 14925-39-4[1][4] |

| Synonyms | 2-Bromo-acrylaldehyde, 2-Bromopropenal, 2-Bromo-2-propenal, Acrolein, 2-bromo-, Alpha-Bromoacrolein, α-Bromoacrolein, 2-Bromopropenaldehyde[1][2][3][5][6] |

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃H₃BrO[1][4] |

| Molecular Weight | 134.96 g/mol [2][4][5] |

| Density | 1.617 g/cm³[5] |

| Boiling Point | 149.1 °C at 760 mmHg[5] |

| Flash Point | 97 °C[2][5] |

| InChI Key | MDSPECLCFVWIGQ-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C=C(C=O)Br[7] |

Experimental Protocols: Synthesis of this compound

The primary method for the synthesis of this compound involves the direct bromination of acrolein.[8] This electrophilic addition reaction is a fundamental process in organic chemistry.

Detailed Methodology: Bromination of Acrolein

Objective: To synthesize this compound via the direct bromination of acrolein.

Materials:

-

Acrolein (2-propenal)

-

Molecular Bromine (Br₂)

-

An appropriate inert solvent (e.g., carbon tetrachloride)

-

Reaction vessel equipped with a dropping funnel, stirrer, and temperature control

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, dissolve acrolein in an inert solvent within the reaction vessel. The solution should be cooled to a controlled temperature, typically around 0-5 °C, to manage the exothermic nature of the reaction.

-

Slowly add molecular bromine, dissolved in the same solvent, to the acrolein solution using the dropping funnel. The addition should be dropwise to maintain the reaction temperature and prevent side reactions.

-

After the addition is complete, allow the reaction mixture to stir for a specified period at a controlled temperature to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture is typically washed with a neutralizing agent, such as a dilute sodium bicarbonate solution, to remove any unreacted bromine and acidic byproducts.

-

The organic layer is then separated, washed with water, and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.

Safety Precautions: Acrolein and bromine are toxic and corrosive.[1] All manipulations should be carried out in a fume hood with appropriate personal protective equipment, including gloves and safety goggles.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis of this compound from acrolein.

Caption: Workflow for the synthesis of this compound.

References

- 1. CAS 14925-39-4: 2-Propenal, 2-bromo- | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Propenal, 2-bromo- | C3H3BrO | CID 26969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound, CAS No. 14925-39-4 - iChemical [ichemical.com]

- 6. 2-BROMO-PROPENAL | 14925-39-4 [chemicalbook.com]

- 7. labshake.com [labshake.com]

- 8. Buy this compound | 14925-39-4 [smolecule.com]

The Genotoxic and Mutagenic Profile of 2-Bromoacrolein: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoacrolein (2-BA), a reactive α,β-unsaturated aldehyde, is recognized for its genotoxic and mutagenic properties. As a metabolite of the flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP), its potential impact on genetic integrity warrants thorough investigation. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's genotoxicity and mutagenicity, summarizing key in vitro findings. While quantitative dose-response data is limited in publicly available literature, this document consolidates the established effects and underlying mechanisms, offering detailed experimental protocols for the principal assays used in its assessment. This guide is intended to serve as a foundational resource for researchers and professionals in toxicology and drug development engaged in the evaluation of similar compounds.

Introduction

This compound (CHOCH=CBr) is an α,β-unsaturated aldehyde that has been identified as a reactive metabolite of the flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP).[1][2] The presence of both an aldehyde functional group and a carbon-carbon double bond makes this compound a reactive electrophile, capable of interacting with cellular macromolecules, including DNA. This reactivity is the basis for its observed genotoxic and mutagenic effects. Understanding the mechanisms by which this compound damages genetic material is crucial for assessing its potential health risks and for the broader understanding of the toxicology of α,β-unsaturated aldehydes. This guide will detail the known genotoxic and mutagenic effects of this compound, the experimental methodologies used for their detection, and the putative molecular mechanisms of action.

Genotoxic and Mutagenic Effects

The genotoxicity and mutagenicity of this compound have been evaluated in a number of in vitro systems. The primary findings indicate that this compound is a direct-acting mutagen and can induce various forms of DNA damage.

Mutagenicity in Bacterial Reverse Mutation Assays

This compound has been shown to be mutagenic in the Ames test, a widely used bacterial reverse mutation assay.[1] It induces mutations in the Salmonella typhimurium strain TA100, which is indicative of base-pair substitution mutations.[1] This mutagenic activity is observed both in the presence and absence of a metabolic activation system (S9 mix), suggesting that this compound is a direct-acting mutagen.[1]

DNA Damage

This compound has been demonstrated to cause DNA single-strand breaks in cultured Reuber hepatoma cells, as evidenced by the alkaline elution technique.[1] This indicates that this compound can directly interact with DNA or generate reactive intermediates that lead to cleavage of the phosphodiester backbone.

Furthermore, as an α,β-unsaturated aldehyde, this compound is expected to form DNA adducts. Studies have shown that it reacts with DNA nucleobases, particularly thymidine and deoxycytidine. The formation of an unstable adduct, 3-(2-bromo-3-oxopropyl)thymidine, has been identified. This adduct can potentially lead to DNA cross-linking and blockage of DNA replication.

Cell Transformation

In studies using Syrian hamster embryo (SHE) cells, this compound has been found to be more potent than its parent compound, Tris-BP, in inducing cell transformation.[1] Cell transformation assays are in vitro models that can indicate the carcinogenic potential of a chemical.

Chromosomal Aberrations and In Vivo Studies

Data Presentation

The following tables summarize the qualitative findings on the genotoxicity and mutagenicity of this compound. It is important to note that specific quantitative data, such as dose-response relationships, were not available in the reviewed literature.

Table 1: Summary of Mutagenicity Data for this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium TA100 | With and Without S9 | Positive | [1] |

Table 2: Summary of Genotoxicity Data for this compound

| Endpoint | Test System | Result | Reference |

| DNA Single-Strand Breaks | Reuber hepatoma cells | Positive | [1] |

| Cell Transformation | Syrian hamster embryo cells | Positive | [1] |

| DNA Adduct Formation | In vitro with thymidine and deoxycytidine | Positive |

Putative Mechanisms of Genotoxicity

The genotoxic effects of this compound are believed to be mediated through two primary mechanisms: direct interaction with DNA to form adducts and the induction of oxidative stress.

DNA Adduct Formation

As a reactive α,β-unsaturated aldehyde, this compound can react with nucleophilic sites on DNA bases via Michael addition. This leads to the formation of covalent adducts that can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations. The formation of protein-DNA cross-links is another potential consequence of its high reactivity.

Figure 1. DNA adduct formation by this compound.

Oxidative Stress

Similar to other α,β-unsaturated aldehydes, this compound can induce oxidative stress within cells. This can occur through the depletion of intracellular glutathione (GSH), a key antioxidant, and the generation of reactive oxygen species (ROS). ROS can subsequently damage DNA, proteins, and lipids, contributing to genotoxicity.

Figure 2. Induction of oxidative stress by this compound.

Experimental Protocols

The following sections provide detailed, generic methodologies for the key assays used to assess the genotoxicity and mutagenicity of chemicals like this compound.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To determine the potential of a test substance to induce gene mutations (base-pair substitutions and frameshifts) in tester strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)

-

Minimal glucose agar plates

-

Test substance (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive and negative controls

-

S9 mix (for metabolic activation) or phosphate buffer (for no activation)

Procedure:

-

Prepare overnight cultures of the Salmonella typhimurium tester strains.

-

To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution at various concentrations, and 0.5 mL of S9 mix or phosphate buffer.

-

Pre-incubate the mixture at 37°C for 20-30 minutes.

-

Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Spread the top agar evenly and allow it to solidify.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Figure 3. Experimental workflow for the Ames test.

Alkaline Elution Assay

Objective: To detect DNA single-strand breaks in mammalian cells.

Materials:

-

Mammalian cells (e.g., Reuber hepatoma cells)

-

Test substance (this compound)

-

Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10.0)

-

Elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

-

Polyvinylchloride filters

-

Fraction collector

-

Fluorescent DNA-binding dye (e.g., Hoechst 33258)

Procedure:

-

Culture cells to the desired confluency and label the DNA with a radioactive precursor (e.g., [¹⁴C]thymidine) or prepare for fluorescent detection.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Harvest the cells and load them onto the filters.

-

Lyse the cells on the filter with the lysis solution to release the DNA.

-

Elute the DNA from the filter by pumping the alkaline elution buffer through it at a constant rate.

-

Collect fractions of the eluate over time.

-

Quantify the amount of DNA in each fraction and the DNA remaining on the filter using liquid scintillation counting or fluorescence spectroscopy.

-

The rate of DNA elution is proportional to the number of single-strand breaks. An increased elution rate in treated cells compared to controls indicates DNA damage.

Syrian Hamster Embryo (SHE) Cell Transformation Assay

Objective: To assess the carcinogenic potential of a test substance by its ability to induce morphological transformation in primary SHE cells.

Materials:

-

Primary Syrian hamster embryo (SHE) cells

-

Cell culture medium (e.g., DMEM with fetal bovine serum)

-

Test substance (this compound)

-

Positive and negative controls

-

Culture dishes

Procedure:

-

Isolate primary SHE cells from 13-day-old hamster embryos.

-

Plate the feeder cells (irradiated SHE cells) and target cells in culture dishes.

-

After attachment, expose the cells to various concentrations of this compound for a defined period (e.g., 24 hours or 7 days).

-

Remove the test substance and continue to culture the cells for 7-10 days, with regular medium changes.

-

Fix and stain the cell colonies.

-

Score the colonies for morphological transformation based on altered colony architecture (e.g., random orientation, piling up of cells, criss-crossing).

-

Calculate the transformation frequency (number of transformed colonies / total number of colonies). A significant, dose-dependent increase in the transformation frequency indicates a positive result.

Conclusion

This compound is a genotoxic and mutagenic compound, as demonstrated by its positive results in the Ames test, its ability to induce DNA single-strand breaks, and its cell-transforming potential in vitro. The underlying mechanisms likely involve the formation of DNA adducts and the induction of oxidative stress, which are characteristic of reactive α,β-unsaturated aldehydes. While the existing data provides a strong indication of its genotoxic potential, significant data gaps remain, particularly concerning its clastogenic and in vivo effects. Further research, including quantitative dose-response studies, chromosomal aberration assays, and in vivo genotoxicity assessments, is necessary for a more complete risk assessment of this compound. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working to characterize the genotoxic profiles of this and related compounds.

References

Theoretical Insights into the Reaction Mechanisms of 2-Bromoacrolein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical reaction mechanisms of 2-bromoacrolein, a versatile but understudied synthetic intermediate. Due to a scarcity of direct computational studies on this compound, this document synthesizes information from theoretical investigations of analogous α,β-unsaturated systems to predict its reactivity. The primary reaction pathways discussed include Michael additions, Diels-Alder reactions, and other cycloaddition processes. This guide presents plausible mechanisms, summarizes relevant quantitative data from related systems, details common computational methodologies, and provides visualizations of key reaction pathways to facilitate a deeper understanding and to guide future experimental and theoretical research.

Introduction: The Electronic Profile and Reactivity of this compound

This compound is an α,β-unsaturated aldehyde possessing a unique electronic profile that dictates its reactivity. The presence of the electron-withdrawing aldehyde group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. The bromine atom at the α-position further influences the electron density and steric accessibility of the double bond. Its impact can be twofold: its inductive electron-withdrawing effect can enhance the electrophilicity of the β-carbon, while its potential for resonance donation of a lone pair might slightly counteract this. Furthermore, the bromine atom can act as a leaving group in subsequent reactions.

This electronic setup suggests that this compound is a prime candidate for several classes of reactions, most notably:

-

Michael (1,4-Conjugate) Addition: Nucleophiles are expected to attack the electrophilic β-carbon.

-

Diels-Alder [4+2] Cycloaddition: this compound can act as a dienophile, reacting with a wide range of dienes.

-

[3+2] Cycloaddition: It can also participate as the 2π component in cycloadditions with 1,3-dipoles.

This guide will explore the theoretical underpinnings of these reaction mechanisms.

Computational Methodologies for Studying Reaction Mechanisms

The insights presented in this guide are based on methodologies commonly employed in the computational study of organic reaction mechanisms. Density Functional Theory (DFT) is a prevalent method for its balance of accuracy and computational cost.

Key Experimental/Computational Protocols

-

Geometry Optimization and Frequency Calculations: Reactants, transition states, intermediates, and products are optimized to find their lowest energy structures. Frequency calculations are then performed to characterize these structures as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. A common level of theory for such calculations is B3LYP/6-31G(d,p).[1]

-

Transition State Searching: Algorithms like the Berny algorithm are used to locate transition state structures.[1] The nature of the transition state is confirmed by visualizing the imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently used to account for the bulk solvent effects.

-

Higher-Level Energy Corrections: Single-point energy calculations with larger basis sets (e.g., 6-311++G(2d,2p)) are often performed on the optimized geometries to refine the energy profiles of the reaction.[2]

-

Conceptual DFT: Reactivity indices such as electrophilicity and Fukui functions can be calculated to predict the reactive sites of the molecules.

Michael Addition Reactions

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[3] For this compound, the β-carbon is the primary site of electrophilic attack.

General Mechanism

The reaction can be catalyzed by a base, which deprotonates the Michael donor to form a more potent nucleophile. The general mechanism involves the nucleophilic attack on the β-carbon to form an enolate intermediate, which is then protonated to yield the final product. Computational studies on similar systems suggest that the process is often highly nonsynchronous.[4]

Theoretical Studies on Analogous Systems

| Michael Acceptor | Michael Donor | Activation Energy (kcal/mol) | Computational Method | Reference System |

| α-Chloro Methyl Acrylate | Methanethiol | Data not specified in abstract | DFT | [4] |

| α-Cyano Michael Acceptors | Thiols | Not explicitly quantified, but reversibility is enhanced | DFT and Kinetic Analysis | [5] |

Note: The table summarizes findings from analogous systems and should be interpreted as indicative of the potential energetics for this compound.

Visualizing the Michael Addition Pathway

Caption: Generalized workflow for the base-catalyzed Michael addition to this compound.

Diels-Alder [4+2] Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, proceeding via a [4+2] cycloaddition between a conjugated diene and a dienophile.[6] this compound, with its activated double bond, is expected to be a reactive dienophile.

General Mechanism and Stereoselectivity

The reaction is typically concerted, proceeding through a single, cyclic transition state. However, highly asynchronous or even stepwise mechanisms can occur, particularly with polarized reactants.[7] The stereoselectivity (endo/exo) is a key feature. For many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions, although the exo product may be thermodynamically more stable.

Theoretical Studies on Analogous Systems

Computational studies on the Diels-Alder reaction of 2,3-dibromo-1,3-butadiene with maleic anhydride show a concerted mechanism for the neutral reaction.[7] While this involves a brominated diene rather than a dienophile, it highlights the feasibility of such reactions involving brominated systems. The activation barriers are influenced by the electronic nature of both the diene and the dienophile. Lewis acid catalysis is a common strategy to accelerate Diels-Alder reactions by lowering the LUMO of the dienophile.[8]

| Diene | Dienophile | Endo Activation Energy (kcal/mol) | Exo Activation Energy (kcal/mol) | Computational Method | Reference System |

| 2,3-dibromo-1,3-butadiene | Maleic Anhydride | Favored | Higher energy | M06-2X | [7] |

| Furan | Maleic Anhydride | Not specified | Not specified | DFT | [9] |

Note: This data is from analogous systems. The specific energetics for this compound will depend on the diene used.

Visualizing the Diels-Alder Reaction Pathway

Caption: Competing endo and exo pathways in the Diels-Alder reaction of this compound.

[3+2] Cycloaddition Reactions

In [3+2] cycloaddition reactions, a 1,3-dipole reacts with a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. Examples of 1,3-dipoles include azomethine ylides, nitrones, and azides.

General Mechanism and Regioselectivity

These reactions can proceed through either a concerted or a stepwise mechanism, often involving a zwitterionic intermediate.[2] The regioselectivity is a critical aspect, determined by the electronic and steric properties of both the dipole and the dipolarophile. DFT calculations are instrumental in predicting the favored regioisomer by comparing the activation barriers of the possible pathways.

Theoretical Studies on Analogous Systems

A study on the reaction of azomethine ylides with acrolein revealed that the reaction proceeds via a favored pathway leading to a specific diastereomer, with computational findings aligning with experimental observations.[1] Another study on the [3+2] cycloaddition of azaoxyallyl cations found a stepwise mechanism with a low free-energy barrier.[2]

| 1,3-Dipole | Dipolarophile | Free Energy Barrier (kcal/mol) | Computational Method | Reference System |

| Azaoxyallyl cation | 1,2-benzisoxazole | 7.9 | M06+D3/6-311++G(2d,2p)//M06/6-31G(d,p) | [2] |

| Azomethine ylide | Acrolein | Not specified in abstract | B3LYP/6-31G(d,p) | [1] |

Note: This table presents data from analogous systems to provide a qualitative understanding of the potential energetics.

Visualizing the [3+2] Cycloaddition Pathway

Caption: Regioselective pathways in the [3+2] cycloaddition of this compound.

Conclusion and Outlook

This guide provides a theoretical framework for understanding the primary reaction mechanisms of this compound. Based on the analysis of analogous systems, it is predicted that this compound will readily undergo Michael additions, Diels-Alder reactions, and [3+2] cycloadditions. The presence of the bromine substituent is expected to significantly influence the reactivity and selectivity of these transformations, a facet that warrants detailed computational investigation.

The data and mechanisms presented herein are projections based on established theoretical principles and studies of similar molecules. There is a clear need for dedicated theoretical studies on this compound to provide precise quantitative data and to fully elucidate the subtle electronic and steric effects of the bromine atom. Such studies would be invaluable for the rational design of novel synthetic methodologies and for the development of new chemical entities in the pharmaceutical and materials sciences. Future work should focus on DFT calculations of specific reactions of this compound with various nucleophiles, dienes, and dipoles to build a comprehensive and accurate reactivity profile.

References

- 1. Exploring azomethine ylides reactivity with acrolein through cycloaddition reaction and computational antiviral activity assessment against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Insight into the Mechanism of the Michael Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Solved Post lab Experiment's name: The Diels-Alder Reaction | Chegg.com [chegg.com]

- 7. nccr-must.ch [nccr-must.ch]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Historical Background of 2-Bromoacrolein

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrolein (α-bromoacrolein) is a highly reactive α,β-unsaturated aldehyde that has garnered significant interest in organic synthesis and as a subject of study in biological systems due to its electrophilic nature. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, including its synthesis, chemical properties, and early investigations into its reactivity.

Historical Context: The Precursor - Acrolein

The history of this compound is intrinsically linked to its parent compound, acrolein. Acrolein was first identified and characterized in 1839 by the Swedish chemist Jöns Jacob Berzelius.[1] He isolated this pungent, oily substance as a thermal degradation product of glycerol, a byproduct of soap manufacturing.[1] The name "acrolein" is a portmanteau of the Latin words "acer" (meaning sharp or acrid) and "oleum" (meaning oil), reflecting its characteristic properties.[1]

The Emergence of Halogenated Acroleins: The Discovery of this compound

While a definitive singular "discovery" paper for this compound is not readily apparent in modern databases, its first preparation and characterization are documented in the comprehensive "Beilstein Handbuch der Organischen Chemie" under the reference number 2-01-00-00786 . This reference points to early 20th-century chemical literature, a period of intense investigation into the reactivity of organic compounds.

The synthesis of this compound would have been a logical extension of the extensive research into the chemistry of acrolein and the development of bromination techniques in the late 19th and early 20th centuries. Chemists of this era, such as Alfred Wohl, were pioneering new methods for the selective bromination of organic molecules. While Wohl is more famously associated with the Wohl-Ziegler reaction for allylic bromination using N-bromosuccinimide (a later development), his earlier work focused on various bromination agents and their reactions with unsaturated systems.

The most probable early synthesis of this compound involved the direct bromination of acrolein. This reaction, however, is not without its challenges due to the high reactivity of both the double bond and the aldehyde group in acrolein, which can lead to multiple side products.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃BrO | [2] |

| Molecular Weight | 134.96 g/mol | [2] |

| CAS Number | 14925-39-4 | [2] |

| Boiling Point | 45 °C at 25 Torr | [2] |

| Density | 1.617 g/cm³ | [3] |

| Flash Point | 97 °C | [3] |

Synthesis of this compound: From Historical Methods to Modern Protocols

Plausible Historical Synthesis: Direct Bromination of Acrolein

Based on the chemical knowledge of the early 20th century, a likely method for the first synthesis of this compound would have been the direct addition of bromine to acrolein, followed by the elimination of hydrogen bromide. This process is conceptually straightforward but requires careful control of reaction conditions to favor the desired product.

A representation of this historical synthesis pathway is provided in the following diagram:

Modern Experimental Protocol: Synthesis via N-Bromosuccinimide

Modern synthetic methods often employ milder and more selective reagents to avoid the formation of byproducts. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common strategy for the allylic bromination of alkenes. While this is the basis of the Wohl-Ziegler reaction, variations of this method can be adapted for the synthesis of vinylic bromides. A more direct and controlled synthesis of this compound can be achieved through a multi-step process starting from a protected acrolein derivative.

Below is a detailed experimental protocol representing a modern approach to the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acrolein diethyl acetal

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), dilute aqueous solution

Procedure:

-

Bromination of Acrolein Diethyl Acetal:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acrolein diethyl acetal in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the mixture to room temperature.

-

-

Work-up and Isolation of the Intermediate:

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound diethyl acetal.

-

-

Deprotection to this compound:

-

To the crude this compound diethyl acetal, add a dilute aqueous solution of hydrochloric acid.

-

Stir the mixture vigorously at room temperature for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Carefully remove the solvent under reduced pressure to yield this compound.

-

Note: this compound is a highly reactive and lachrymatory compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

The following diagram illustrates the workflow of this modern synthetic approach.

Early Studies and Applications

Following its initial synthesis, this compound likely served as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive double bond and an aldehyde group, allows for a variety of chemical transformations. Early studies would have focused on its reactivity in addition reactions, condensations, and as a precursor for the synthesis of more complex molecules. The mutagenic properties of this compound have also been a subject of more recent toxicological studies.

Conclusion

The discovery of this compound is rooted in the foundational period of organic chemistry, emerging from the systematic exploration of acrolein's reactivity. While the exact moment of its first synthesis is embedded in the historical chemical literature, its existence is well-documented in comprehensive resources like the Beilstein Handbook. From its likely initial preparation via direct bromination to the more controlled and selective modern synthetic methods, this compound continues to be a relevant molecule for both synthetic chemists and researchers in the life sciences. This guide provides a foundational understanding of its origins and the chemical principles underlying its preparation, serving as a valuable resource for professionals in the field.

References

Methodological & Application

Application Notes and Protocols for 2-Bromoacrolein in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoacrolein (CAS No. 14925-39-4) is a highly reactive trifunctional electrophile poised for versatile applications in modern organic synthesis.[1] Its structure, featuring an aldehyde, a vinyl bromide, and a conjugated alkene, allows it to serve as a powerful building block for the construction of complex molecular architectures. The electron-withdrawing nature of the aldehyde and the bromine atom activates the double bond for a variety of transformations, making it a valuable reagent in the synthesis of carbocyclic and heterocyclic systems.[1][2] This document provides detailed application notes and representative protocols for the use of this compound in several key synthetic transformations, including Diels-Alder reactions, benzene ring annulation, pyridine synthesis, and [4+3] cycloadditions.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.

-

Handling: Use only in a chemical fume hood to avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Recommended storage temperature is -20°C.[3]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Application 1: Diels-Alder [4+2] Cycloaddition

This compound is an excellent dienophile for Diels-Alder reactions due to its electron-deficient double bond. It readily reacts with conjugated dienes to form substituted cyclohexene derivatives, which are versatile intermediates in the synthesis of natural products and other complex molecules.[2] The reaction with cyclic dienes like cyclopentadiene proceeds with high stereoselectivity to form bicyclic adducts.[4][5]

Logical Workflow for Diels-Alder Reaction

Caption: Workflow for the Diels-Alder reaction.

Representative Experimental Protocol: Reaction with Cyclopentadiene

This protocol is adapted from established procedures for Diels-Alder reactions involving cyclopentadiene and activated dienophiles.[6][7]

-

Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the cyclopentadiene monomer (bp 41 °C) in a receiving flask cooled in an ice bath. Use the monomer immediately.

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in toluene (0.2 M).

-

Addition of Diene: Add freshly prepared cyclopentadiene (1.2 eq) to the solution.

-

Reaction: Seal the tube and heat the reaction mixture at 120-130 °C for 24-72 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the bicyclic adduct. The endo isomer is typically the major product.

Data Presentation: Diels-Alder Reaction Conditions

| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Cyclopentadiene | This compound | Toluene | 120-130 | 24-72 | 70-90 (Est.) | Adapted from[7] |

| Isoprene | This compound | Benzene | 100 | 48 | 65-85 (Est.) | - |

| 1,3-Butadiene | This compound | Toluene | 150 | 48 | 60-80 (Est.) | - |

Note: Yields are estimated based on similar reactions as specific data for this compound was not available in the search results.

Application 2: Synthesis of Substituted Benzene Rings